Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate
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Description
“Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate” is a chemical compound with the molecular formula C25H43N3O5 . It has a molecular weight of 465.6 g/mol . The compound is also known by other names such as DL-2-ACETAMIDO-6-(BOC-AMINO)-4-HEXYNOIC ACID DCHA .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C13H20N2O5.C12H23N/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10H,7-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18);11-13H,1-10H2
. The Canonical SMILES is CC(=O)NC(CC#CCNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 465.6 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
1. Synthesis of Ketamine Derivatives
Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate has been used in the synthesis of new derivatives of Ketamine through Mannich reactions. These derivatives have potential therapeutic applications and can contribute to drug design and development in clinical therapeutics (Masaud et al., 2022).
2. Crystal Structure Analysis
The crystal structure of a compound containing dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate has been studied, providing insights into the molecular structure and bonding. This research is crucial for understanding the chemical properties and potential applications of such compounds (Bryndal & Lis, 2007).
3. Development of Nα,Nim-di-tert-alkoxycarbonyl Derivatives
This compound has been utilized in the acylation of histidine to produce Nα,Nim-di-tert-alkoxycarbonyl derivatives. These derivatives are important for biochemical studies and pharmaceutical applications (Pozdnev, 1980).
4. Isolation and Characterization of Aldonic Acids
Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate has been used in the preparation of dicyclohexylammonium salts of aldonic acids. This method is significant for the isolation and characterization of these biochemical compounds, contributing to analytical chemistry and biochemistry research (Zissis et al., 1973).
properties
IUPAC Name |
2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5.C12H23N/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10H,7-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18);11-13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTMHHUXZJYCMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC#CCNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857066 |
Source
|
Record name | 2-Acetamido-6-[(tert-butoxycarbonyl)amino]hex-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate | |
CAS RN |
90102-79-7 |
Source
|
Record name | 2-Acetamido-6-[(tert-butoxycarbonyl)amino]hex-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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